Olprinone hydrochloride Olprinone hydrochloride Olprinone hydrochloride is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 119615-63-3
VCID: VC0002032
InChI: InChI=1S/C14H10N4O.ClH/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;/h2-6,8H,1H3,(H,17,19);1H
SMILES: CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl
Molecular Formula: C14H11ClN4O
Molecular Weight: 286.71 g/mol

Olprinone hydrochloride

CAS No.: 119615-63-3

Cat. No.: VC0002032

Molecular Formula: C14H11ClN4O

Molecular Weight: 286.71 g/mol

* For research use only. Not for human or veterinary use.

Olprinone hydrochloride - 119615-63-3

CAS No. 119615-63-3
Molecular Formula C14H11ClN4O
Molecular Weight 286.71 g/mol
IUPAC Name 5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C14H10N4O.ClH/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;/h2-6,8H,1H3,(H,17,19);1H
Standard InChI Key PWTBMBAQRAOAFF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl
Canonical SMILES CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl

Chemical Structure and Physicochemical Properties

Olprinone hydrochloride (C₁₄H₁₁ClN₄O) is an off-white crystalline powder with a molecular weight of 286.72 g/mol . Its structure features a pyridinecarbonitrile core fused with an imidazo[1,2-a]pyridine moiety, contributing to its selective PDE III affinity. Key physicochemical characteristics include:

PropertyValue
Melting point>300°C
Solubility in DMSO≤4 mg/mL
Storage temperature2–8°C
FDA UNII identifierF18B658J56

The compound’s stability under refrigeration and limited solubility in dimethyl sulfoxide (DMSO) influence its formulation for intravenous administration . Its synthesis involves 5–6 step routes converging on 1-(imidazo[1,2-a]pyridyl-6-yl)-Z-propanone intermediates, optimized for industrial-scale production .

Mechanism of Action: PDE III Inhibition and Beyond

Olprinone hydrochloride exerts its primary effects through selective inhibition of PDE III, an enzyme responsible for cyclic adenosine monophosphate (cAMP) degradation. By elevating intracellular cAMP levels, it enhances myocardial contractility and promotes vasodilation via the following pathways :

  • Cardiac Myocytes: Increased cAMP augments calcium influx during systole, strengthening contraction without altering heart rate or blood pressure significantly .

  • Vascular Smooth Muscle: cAMP-dependent protein kinase A (PKA) activation reduces cytosolic calcium, inducing relaxation in coronary and peripheral arteries .

Notably, olprinone demonstrates 100-fold selectivity for PDE III over PDE I and II isoforms, minimizing off-target effects . Recent studies also highlight its ability to modulate cytokine production in macrophages, suppressing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) while enhancing anti-inflammatory interleukin-10 (IL-10) release .

Pharmacological Effects and Therapeutic Applications

Cardiovascular Effects

In animal models of heart failure, olprinone (0.1–0.3 µg/kg/min IV) improves hemodynamic parameters by 20–35%, including:

  • Cardiac output increase: 28 ± 4%

  • Pulmonary capillary wedge pressure reduction: 32 ± 6%

These effects persist for 6–8 hours post-infusion due to active metabolites with 40–60% parent compound activity .

Anti-Inflammatory Actions

Pretreatment with olprinone (10⁻⁵ mol/mL) in lipopolysaccharide (LPS)-challenged rats:

  • Reduces neutrophil lung infiltration by 73%

  • Suppresses TNF-α and IL-6 by 68% and 55%, respectively

  • Elevates IL-10 levels by 210% compared to controls

This dual cardioprotective and anti-inflammatory profile positions olprinone as a unique therapeutic option for sepsis-associated cardiac dysfunction.

Clinical Pharmacokinetics

Phase I trials in healthy adults reveal dose-linear pharmacokinetics:

ParameterValue (5 µg/kg IV)Value (50 µg/kg IV)
Cₘₐₓ13.1 ng/mL98.4 ng/mL
AUC₀–∞8.6 ng·h/mL64.2 ng·h/mL
Elimination t₁/₂0.55 hours0.58 hours
Protein binding81.3%81.1%

The drug undergoes hepatic metabolism via CYP3A4, with 85% renal excretion of inactive metabolites within 24 hours . No accumulation occurs in patients with creatinine clearance >30 mL/min.

Clinical Applications and Dosing Regimens

Approved in Japan since 1996 for acute decompensated heart failure, olprinone’s standard protocol involves :

  • Loading dose: 10 µg/kg IV over 5 minutes

  • Maintenance infusion: 0.1–0.3 µg/kg/min for ≤72 hours

Emerging off-label uses supported by clinical evidence include:

  • Post-cardiopulmonary bypass inflammation: 0.2 µg/kg/min reduces pulmonary complications by 42%

  • Septic cardiomyopathy: 0.15 µg/kg/min improves left ventricular ejection fraction by 18 ± 5%

Adverse EffectIncidence (%)
Hypotension8.2
Ventricular arrhythmia3.1
Headache5.6
Nausea4.3

Contraindications include severe aortic stenosis and hypertrophic obstructive cardiomyopathy. Dose reduction to 0.05 µg/kg/min is recommended in hepatic impairment .

Recent Research Advancements

Renal Protection

In ischemia-reperfusion injury models, olprinone (0.3 µg/kg/min) reduces serum creatinine by 58% through cAMP-mediated suppression of neutrophil extracellular traps (NETs) .

Pulmonary Hypertension

Rabbit studies demonstrate 27 ± 4% reduction in pulmonary vascular resistance via K⁺ channel activation in smooth muscle cells .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator